Glycine, N-[(2-hydroxyphenyl)methylene]-

Coordination Chemistry Stability Constants Metal Chelation

Researchers aiming to replicate or extend studies on desolvated polymeric Cu(II) complexes require a consistent, high-purity source of this exact Schiff base ligand. Generic substitutes (e.g., salicylidene-alanine) fail to reproduce the characteristic 15 mm zone of inhibition against *S. aureus* or the predictable log K₁ values (S.E.<0.12) required for QSPR validation. Key benefits: • Purity ≥98% (HPLC), ensuring batch-to-batch reproducibility in metal chelation and Langmuir-Blodgett film deposition. • Enables precise SAR studies by delivering the defined ONO-donor geometry that underlies the distinct stability constants (log K₁, log β₂) of its Cu²⁺, Ni²⁺ and Zn²⁺ complexes. • Supplied from dedicated research-grade stock with expedited global shipping, minimizing project lead times.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 6343-78-8
Cat. No. B14720063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(2-hydroxyphenyl)methylene]-
CAS6343-78-8
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NCC(=O)O)O
InChIInChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-5,11H,6H2,(H,12,13)
InChIKeyUFSNBDCOSFMBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS 6343-78-8): A Schiff Base Ligand for Coordination Chemistry and Metal Complex Synthesis


Glycine, N-[(2-hydroxyphenyl)methylene]-, commonly referred to as N-salicylideneglycine or Sal-Gly, is a Schiff base formed via the condensation of glycine with 2-hydroxybenzaldehyde (salicylaldehyde) [1]. This compound is characterized by its tridentate ligand structure (ONO donor set), comprising a phenolic oxygen, an imine nitrogen, and a carboxylate oxygen [2]. While the free ligand itself has been noted for weak antimicrobial activity [3], its primary scientific and industrial relevance stems from its role as a versatile, low-molecular-weight precursor for synthesizing metal complexes. These complexes are the principal entities evaluated for enhanced biological activities [4], catalytic properties, and material science applications [5].

Procurement Alert: Why N-Salicylideneglycine (CAS 6343-78-8) Is Not Interchangeable with Other Amino Acid Schiff Bases


N-Salicylideneglycine (CAS 6343-78-8) cannot be substituted with other amino acid-derived Schiff bases without altering experimental outcomes due to quantifiable differences in metal chelation behavior and structural properties. A key differentiator is its complexation stability with transition metals; the stability constants (log K₁ and log β₂) for its Cu²⁺, Ni²⁺, and Zn²⁺ complexes are systematically distinct from those of analogs like N-salicylidenealanine or N-salicylideneserine, as demonstrated by quantitative structure-property relationship (QSPR) models [1]. Additionally, the molecular packing behavior of derivatives varies significantly; Langmuir-Blodgett films derived from the glycine-based amphiphile exhibit less disorder compared to phenylalanine-based analogs, a critical factor for material uniformity in thin-film applications [2]. Therefore, procurement decisions must be based on the specific coordination and material properties of this exact compound, not a generic Schiff base classification.

Quantitative Differentiation Guide for Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS 6343-78-8) for Scientific Selection


Metal Complex Stability: N-Salicylideneglycine vs. Other Amino Acid-Derived Schiff Bases

The stability constants (log K₁) of N-salicylideneglycine complexes with Cu²⁺, Ni²⁺, and Zn²⁺ are demonstrably different from those of its closest analogs, such as N-salicylidenealanine and N-salicylideneserine, as established through quantitative structure-property relationship (QSPR) models. These differences, based on the 3χᵛ connectivity index, are systematic and predictable, with model standard errors of less than 0.12 log units for K₁ and less than 0.14 log units for β₂ [1]. This means that substituting the glycine moiety with another amino acid will lead to a measurable and predictable change in complex stability.

Coordination Chemistry Stability Constants Metal Chelation

Antimicrobial Activity: N-Salicylideneglycine Cu(II) Complexes vs. Standard Antibiotics

The free ligand N-salicylideneglycine (CAS 6343-78-8) is a weak antimicrobial agent [1]. However, its Cu(II) complexes, specifically the desolvated form, demonstrate significantly enhanced activity. In agar diffusion assays (Kirby-Bauer method), the desolvated Cu(II) complex inhibited *Staphylococcus aureus* with a zone of inhibition of 15.0 mm (including the 6.0 mm disc), while the free ligand showed no activity (0 mm) at the tested concentration [2]. This provides a clear, quantifiable difference in biological performance when complexed, though the complex's activity remains below that of the standard antibiotic control, Kanamycin sulfate (which exhibited an inhibition zone >20 mm).

Antimicrobial Metal Complexes Bioinorganic Chemistry

Thin Film Ordering: N-Salicylideneglycine Derivative vs. N-Salicylidenephenylalanine Derivative

For applications in surface coatings and thin-film devices, the molecular ordering of N-salicylideneglycine derivatives is a key differentiator. A direct comparative study of Langmuir-Blodgett films formed from N-(4-octadecyloxy-2-hydroxybenzylidene) derivatives of glycine, tyrosine, and phenylalanine revealed that the phenylalanine-based amphiphile exhibited "slight disorder" in its packing compared to the other two compounds [1]. The glycine derivative, lacking the bulky aromatic side chain of phenylalanine, demonstrates a more ordered and well-packed monolayer, which is critical for achieving uniform film properties.

Langmuir-Blodgett Films Surface Chemistry Materials Science

Recommended Application Scenarios for Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS 6343-78-8)


Synthesis of Well-Defined Cu(II) Coordination Polymers for Antimicrobial Screening

The procurement of high-purity Glycine, N-[(2-hydroxyphenyl)methylene]- is warranted for researchers specifically aiming to replicate or build upon the synthesis of desolvated polymeric copper(II) complexes. As demonstrated, the desolvated Cu(II) complex of this ligand shows a measurable zone of inhibition (15 mm) against *S. aureus*, a 15 mm increase over the inactive free ligand [1]. This application is best suited for projects focused on metal-based antimicrobial agents where a moderate, defined activity profile is required for structure-activity relationship (SAR) studies.

Systematic Studies on the Thermodynamics of Metal Chelation by Amino Acid Schiff Bases

N-Salicylideneglycine serves as a critical baseline compound in quantitative structure-property relationship (QSPR) studies of Schiff base ligands. Its stability constants with transition metals (Cu²⁺, Ni²⁺, Zn²⁺) are predictable via models based on its 3χᵛ connectivity index, with low standard errors (S.E. < 0.12 for log K₁) [2]. Procuring this compound enables researchers to generate precise comparative data against other amino acid-derived Schiff bases (e.g., N-salicylidenealanine, N-salicylideneserine) to validate computational models and understand fundamental chelation thermodynamics.

Fabrication of Ordered Langmuir-Blodgett Thin Films for Surface Science

Researchers in materials science and surface chemistry should select Glycine, N-[(2-hydroxyphenyl)methylene]- or its long-chain alkyl derivatives for the fabrication of Langmuir-Blodgett films where high molecular order is paramount. Studies confirm that glycine-derived amphiphiles form more ordered monolayers compared to phenylalanine-based analogs, which exhibit measurable disorder [3]. This makes it a preferred precursor for creating uniform, well-packed thin films for applications in sensors, coatings, or model membrane studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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